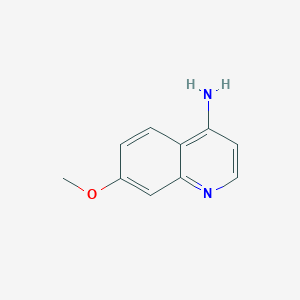

7-Methoxyquinolin-4-amine

描述

The Quinoline (B57606) Scaffold: A Privileged Pharmacophore in Drug Discovery

The term "privileged scaffold" describes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. nih.gov The quinoline ring system, first isolated from coal tar in 1834, exemplifies this concept. rsc.org Its derivatives are found in numerous natural products and have been successfully developed into a range of therapeutic agents. rsc.orgresearchgate.net

The significance of the quinoline scaffold spans a wide spectrum of medicinal applications. Notable examples of quinoline-based drugs include antimalarials like quinine (B1679958) and chloroquine (B1663885), antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.org The adaptability of the quinoline core allows for the fine-tuning of its pharmacological properties through the introduction of various substituents at different positions on the ring system. rsc.org This structural versatility has enabled the development of compounds that can act as inhibitors of enzymes like topoisomerases and kinases, which are crucial targets in cancer therapy. nih.gov Researchers continue to explore the vast chemical space offered by the quinoline scaffold to design new therapeutic agents for a variety of diseases. nih.gov

7-Methoxyquinolin-4-amine as a Core Structure for Bioactive Compound Development

This compound, a specific derivative of the quinoline family, serves as a crucial intermediate and core structure in the synthesis of a variety of biologically active molecules. frontiersin.orgontosight.ai The presence of a methoxy (B1213986) group at the 7-position and an amine group at the 4-position provides key points for chemical modification, influencing the molecule's electronic properties and its interactions with biological targets. nih.gov

The 4-aminoquinoline (B48711) scaffold, in general, is recognized for its potential in developing agents against neglected tropical diseases like leishmaniasis. frontiersin.org The versatility of this scaffold allows for the generation of highly active and selective compounds. frontiersin.org Specifically, the 7-methoxy substitution has been explored in the development of various therapeutic agents. For instance, in the context of imidazoquinolines, which are known to be Toll-like receptor (TLR) agonists, compounds with a C7-methoxy group have shown substantial activity as agonists for TLR7 and TLR8. nih.gov This suggests that the electron-donating nature of the methoxy group at this position can enhance biological activity. nih.gov

Furthermore, derivatives of this compound have been synthesized and investigated for their potential as antibacterial and anticancer agents. nih.govsci-hub.se Structure-activity relationship (SAR) studies on various quinoline derivatives have highlighted the importance of substituents at the 7-position. sci-hub.se For example, research has shown that a large and bulky alkoxy substituent at the 7-position can be beneficial for the antiproliferative activity of certain quinoline derivatives. sci-hub.se The synthesis of novel compounds often starts from precursors like 4-chloro-7-methoxyquinoline (B1631688), which can be readily converted to this compound derivatives through nucleophilic substitution reactions. sci-hub.seasianpubs.org

The following table provides examples of bioactive compounds derived from the this compound core, highlighting the diverse research applications of this scaffold.

| Compound Name | Therapeutic Area of Research | Reference |

| N-(2,5-difluorophenyl)-7-methoxyquinolin-4-amine | General Medicinal Chemistry | molport.com |

| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Anticancer | sci-hub.se |

| 7-methoxy-N-(p-tolyl)-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine | Antibacterial | nih.gov |

| C7-methoxy substituted imidazoquinolines | TLR7/8 Agonists | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

7-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVXEFSGHJKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589052 | |

| Record name | 7-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103040-78-4 | |

| Record name | 7-Methoxy-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103040-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxyquinolin 4 Amine and Its Derivatives

General Synthetic Strategies for 4-Aminoquinoline (B48711) Derivatives

The synthesis of 4-aminoquinoline derivatives is a well-established area of organic chemistry. The most prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction. frontiersin.org This strategy typically uses a 4-chloroquinoline (B167314) as the electrophilic substrate and an appropriate amine as the nucleophile. The chlorine atom at the C-4 position is activated towards nucleophilic attack and subsequent displacement. frontiersin.orgnih.gov

Several protocols exist for this transformation, ranging from classical to modern approaches:

Conventional Heating: The reaction is often carried out by heating the 4-chloroquinoline and the amine, sometimes in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or neat (without solvent). plos.orgnih.gov The addition of a base, such as potassium carbonate or triethylamine, may be required to neutralize the HCl generated during the reaction, particularly when using secondary or aryl amines. frontiersin.orgplos.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, leading to the formation of 4-aminoquinolines in shorter timeframes (e.g., 20-30 minutes) and often in high yields. frontiersin.orgmdpi.com Solvents like DMSO are effective under these conditions. frontiersin.org

Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can facilitate the incorporation of anilines at the 4-position, providing high yields through an operationally simple procedure. frontiersin.orgnih.gov

Metal-Catalyzed Reactions: Modern methods include palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines to afford 4-aminoquinolines. frontiersin.orgnih.gov Another approach is the three-component reaction involving a bromoaniline, an alkyne, and an isocyanide, which proceeds via an imidoylative Sonogashira/cyclization cascade. nih.govacs.org

These strategies offer a versatile toolkit for accessing a wide array of 4-aminoquinoline derivatives substituted with diverse alkyl and aryl side chains. rsc.org

The synthesis of 7-Methoxyquinolin-4-amine and its N-substituted derivatives primarily relies on the reactivity of 4-chloro-7-methoxyquinoline (B1631688) as a key precursor. nih.govnih.gov This intermediate is typically prepared from 7-methoxyquinolin-4-ol by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Once 4-chloro-7-methoxyquinoline is obtained, it serves as the electrophile in a nucleophilic aromatic substitution (SNAr) reaction to generate the desired 4-amino derivatives. A notable application of this is the synthesis of a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides. nih.govsemanticscholar.org In this approach, 4-chloro-7-methoxyquinoline is reacted with various sulfa drugs (substituted aminobenzenesulfonamides) in a solvent such as dimethylformamide (DMF) under reflux conditions. nih.gov

The general scheme for this synthesis is presented below:

Reaction of 4-chloro-7-methoxyquinoline with a nucleophilic amine (R-NH₂) to yield a this compound derivative.

This direct coupling is an efficient method for producing a library of derivatives where the substituent on the 4-amino group can be systematically varied.

The reaction between 4-chloro-7-methoxyquinoline and nucleophilic amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. frontiersin.orgnih.gov This mechanism is a two-step process: addition followed by elimination.

Nucleophilic Attack: The reaction initiates with the attack of the nucleophilic amine on the carbon atom at the C-4 position of the quinoline (B57606) ring. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent heterocyclic nitrogen atom and the chlorine substituent. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: In the second step, the aromaticity of the quinoline ring is restored by the departure of the chloride ion, which is a good leaving group.

Functionalization and Derivatization Approaches in Quinoline Chemistry

The this compound scaffold is a versatile platform that can be further modified to explore structure-activity relationships. Functionalization can be targeted at the exocyclic amino group or the quinoline ring system itself, and the entire moiety can be incorporated into larger, more complex heterocyclic systems.

The exocyclic amino group at the C-4 position is a key site for derivatization. A common strategy involves its reaction with various electrophiles. One prominent example is the synthesis of sulfonamide derivatives, where 4-chloro-7-methoxyquinoline is reacted with a range of substituted aminobenzenesulfonamides. nih.govsemanticscholar.org This approach allows for the introduction of diverse heterocyclic and aromatic rings as part of the sulfonamide moiety. nih.gov

The table below showcases a selection of N-substituted benzenesulfonamide (B165840) derivatives of this compound synthesized via this method. nih.gov

| Compound ID | Substituent on Sulfonamide (N-substituent) |

| 3c | Guanidino |

| 3d | Pyrimidin-2-yl |

| 3l | 4,6-Dimethylpyrimidin-2-yl |

| 3o | Indazol-1-yl |

| 3p | Quinolin-2-yl |

Data sourced from El-Sayyad et al. (2023). nih.gov

Beyond sulfonamides, other modifications, such as sequential indirect reductive aminations, can be used to introduce two independent points of diversity to an alkylamine side chain attached to the 4-amino position, allowing for the creation of extensive compound libraries. ucsf.edu

Modifications can also be made to the quinoline ring of this compound to produce new analogues. While late-stage modification of the quinoline core can be challenging, several strategies are available in quinoline chemistry. mdpi.combioengineer.org These include:

Electrophilic or Radical Substitution: Reactions such as halogenation can introduce substituents at other positions on the quinoline ring, such as C-3. mdpi.com For example, radical iodination of chloroquine (B1663885) at the C-3 position has been achieved using N-iodosuccinimide. mdpi.com

N-Oxide Formation and Rearrangement: Quinoline N-oxides can be used as versatile intermediates. They can undergo switchable skeletal editing through cyclizative sequential rearrangements when reacted with reagents like dialkyl acetylenedicarboxylates, leading to diverse nitrogen-containing heterocyclic structures. bioengineer.org This advanced methodology allows for the transformation of the quinoline core itself. bioengineer.org

These modifications alter the electronic and steric properties of the molecule, which can be a strategic approach in medicinal chemistry. mdpi.com

The 7-methoxyquinoline (B23528) scaffold can serve as a building block for the construction of more complex, polycyclic fused heterocyclic systems. tandfonline.com These reactions often involve transforming the 4-amino group or a precursor into a reactive handle for subsequent cyclization.

A clear example is the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives. asianpubs.org The synthesis starts with 4-hydrazino-7-methoxyquinoline, which is prepared from 4-chloro-7-methoxyquinoline. This hydrazine (B178648) derivative is then reacted with ethoxymethylenecyanoacetate to construct a pyrazole (B372694) ring fused to the quinoline at the c-face, yielding ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate. asianpubs.org This intermediate undergoes further transformations, including hydrolysis, reaction with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] plos.orgnih.govoxazinone, and finally condensation with aromatic amines to afford the target 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. asianpubs.org

This strategy demonstrates how the 7-methoxyquinoline moiety can be integrated into a larger, fused system, creating novel chemical entities. Other general strategies for creating fused systems from quinoline precursors include intramolecular cyclization reactions and cycloaddition reactions. rsc.org

| Fused System | Starting Quinoline Derivative | Key Reagents for Ring Fusion |

| Pyrazolo[3,4-b]quinoline | 2-chloroquinoline-3-carbonitrile | Hydrazine hydrate |

| Pyrrolo[3,4-b]quinolinone | 2-chloroquinoline-3-carbaldehyde | Formamide, formic acid |

| Pyrazolo[3,4-d]pyrimidine | 4-hydrazino-7-methoxyquinoline | Ethoxymethylenecyanoacetate, Acetic Anhydride, Aromatic amines |

Data sourced from multiple studies. asianpubs.orgrsc.org

Novel Synthetic Routes and Advanced Preparative Methodologies for Related Quinoline Structures

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prompting continuous innovation in its synthesis. researchgate.net While classical methods such as the Skraup, Doebner-von Miller, Friedländer, and Conrad-Limpach syntheses remain fundamental, contemporary research has focused on developing more efficient, sustainable, and versatile methodologies. researchgate.netrsc.org These advanced strategies often provide access to diversely substituted quinolines that are difficult to obtain through traditional routes, and they frequently offer improvements in terms of reaction conditions, yields, and environmental impact. researchgate.netscispace.com

Recent advancements have expanded the synthetic toolkit to include transition metal-catalyzed reactions, multicomponent reactions (MCRs), microwave-assisted syntheses, and reactions employing novel catalytic systems like ionic liquids or superacids. researchgate.netrsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the construction of quinoline rings, primarily through C-H activation and annulation strategies. These methods offer high atom economy and allow for the direct formation of substituted quinolines from simple precursors.

Rhodium, Ruthenium, Cobalt, and Copper Catalysis : Various metal catalysts have been employed for the synthesis of quinolines via cascade C–H activation and heteroannulation reactions. mdpi.com For instance, copper-catalyzed cyclization of anilines and aryl ketones using oxygen as the oxidant and DMSO as a carbon source provides a direct route to 2-aryl quinolines. rsc.org This approach is noted for its atom efficiency and straightforward application with a range of substituted starting materials. rsc.org Similarly, rhodium, ruthenium, and cobalt complexes have been successfully used to mediate the annulation of different substrates to form the quinoline core. mdpi.com

Palladium-Catalyzed Carbonylation : This method is a modern approach for synthesizing quinolin-4-one structures, which are key precursors for 4-aminoquinolines. mdpi.com

Advanced Preparative Methodologies

Beyond transition metal catalysis, several other advanced techniques have been developed to streamline quinoline synthesis.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating. scispace.com For example, a microwave-promoted Friedländer synthesis using a reusable solid acid catalyst (Nafion NR50) in ethanol (B145695) has been developed as an environmentally friendly approach. mdpi.com A Skraup-like cyclization of anilines with glycerol (B35011) under microwave irradiation also showed a significant reduction in reaction time from 270 minutes to 33 minutes, although with a decrease in yield in the reported instance. scispace.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. An MCR involving aromatic amines, aldehydes, and alkynes, reacting neat at 110 °C, produces quinolines in excellent yields. rsc.org This solvent-free method benefits from easy catalyst recovery and a broad substrate scope. rsc.org

Superacid Catalysis : Superacids like trifluoromethanesulfonic acid (TFA) can act as both the reaction medium and catalyst for constructing quinoline scaffolds. This methodology facilitates the efficient condensation of aromatic amines with α,β-unsaturated carbonyl compounds, showing high efficiency and compatibility with various functional groups. mdpi.com

Ionic Liquid-Mediated Processes : Ionic liquids have been used as catalysts in the synthesis of quinolines from substituted anilines, representing a metal-free alternative. researchgate.net

One-Pot Tandem Synthesis : A novel acid-mediated and DMSO-assisted one-pot tandem synthesis has been developed for 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline compounds. This approach avoids the need for transition metals or oxidants, making it an environmentally friendly process. rsc.org

These novel and advanced methodologies represent significant progress in the synthesis of quinolines and their derivatives, offering chemists powerful tools for accessing a wide array of complex structures.

Table 1: Advanced Synthetic Methodologies for Quinoline Structures

| Methodology | Key Features | Catalyst/Reagent Examples | Starting Materials Examples | Reference(s) |

|---|---|---|---|---|

| Transition Metal-Catalyzed C-H Activation/Annulation | High atom economy; direct synthesis of substituted quinolines. | Copper, Rhodium, Ruthenium, Cobalt complexes; O₂ as oxidant. | Anilines, aryl ketones. | mdpi.com, rsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times; can be environmentally friendly. | Nafion NR50 (solid acid catalyst); Arsenic (V) oxide, H₂SO₄. | 2-Aminoaryl ketones, α-methylene carbonyls; Anilines, glycerol. | mdpi.com, scispace.com |

| Multicomponent Reactions (MCRs) | High efficiency; solvent-free conditions; catalyst reusability. | MOF-5 (Metal-Organic Framework). | Aromatic amines, aldehydes, alkynes. | rsc.org |

| Superacid Catalysis | High efficiency; broad functional group compatibility. | Trifluoromethanesulfonic acid (TFA) or its anhydride (TFAA). | Aromatic amines, α,β-unsaturated carbonyl compounds. | mdpi.com |

| One-Pot Tandem Synthesis | Environmentally friendly (metal- and oxidant-free); cascade mechanism. | Acid-mediated, DMSO-assisted. | Substituted aryl amines, pyrazolones. | rsc.org |

| Palladium-Catalyzed Carbonylation | Modern route to quinolin-4-one precursors. | Palladium catalysts. | Anthranilic acid amides. | mdpi.com |

Pharmacological and Biological Research of 7 Methoxyquinolin 4 Amine and Its Analogs

Antimalarial Activity Studies

The global challenge of malaria, exacerbated by the rise of drug-resistant parasite strains, necessitates the continuous search for new and effective therapeutic agents. The 4-aminoquinoline (B48711) core, famously represented by chloroquine (B1663885), has been a cornerstone of antimalarial therapy for decades. rsc.org Research into analogs, such as those based on the 7-methoxyquinolin-4-amine structure, aims to overcome existing resistance mechanisms and enhance efficacy.

Efficacy against Plasmodium falciparum Strains, including Chloroquine-Sensitive and Resistant Phenotypes

Analogs of this compound have demonstrated notable activity against various strains of Plasmodium falciparum, the most lethal species of the malaria parasite. While specific data for the parent compound, this compound, is limited, extensive research on structurally related 4-aminoquinolines provides valuable insights into the potential of this chemical class.

Systematic variations of the side chain on the 4-aminoquinoline scaffold have yielded derivatives with high in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, certain 7-chloro-4-aminoquinoline derivatives have shown significantly greater potency against the resistant Dd2 and FCB strains compared to chloroquine itself. nih.gov

Furthermore, hybrid molecules incorporating the 4-aminoquinoline moiety have been developed and tested. A series of 4-aminoquinolinyl-chalcone amides displayed IC50 values ranging from 0.04 to 0.5 µM against the CQS 3D7 strain and 0.07 to 1.8 µM against the CQR W2 strain. rsc.org In another study, cyclen analogs of chloroquine exhibited potent activity, with a bisquinoline derivative showing IC50 values of 7.5 nM against the CQS D6 clone and 19.2 nM against the CQR W2 clone, comparable to the potency of artemisinin. nih.gov

A molecular hybrid of 4-aminoquinoline and a quinolizidine (B1214090) moiety, known as AM1, demonstrated low nanomolar inhibitory activity against both CQS (D10) and CQR (FCR1, FCR3) strains of P. falciparum, with IC50 values ranging from 16 to 53 nM. semanticscholar.org This compound also showed high potency against P. vivax field isolates. semanticscholar.org

While these findings highlight the potential of the 4-aminoquinoline scaffold, more direct studies on this compound are needed to fully elucidate its specific efficacy profile.

Elucidation of Mechanism of Action in Antimalarial Contexts

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization within the parasite's acidic digestive vacuole. nih.govresearchgate.net The parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov

4-aminoquinolines are weak bases that accumulate in the acidic environment of the digestive vacuole. nih.govresearchgate.net In their protonated form, they are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic free heme, which damages parasite membranes and results in cell death. nih.govnih.gov

Derivatives of 4-aminoquinoline, such as the pyrrolizidinylmethyl derivative MG3, have been shown to inhibit the formation of beta-hematin (the synthetic form of hemozoin), confirming their shared mechanism of action with chloroquine. mdpi.com Similarly, cyclen analogs of 4-aminoquinoline have demonstrated potent inhibition of in vitro hemozoin formation, with one bisquinoline derivative being about 10-fold more potent than chloroquine. nih.gov

Development of Antimalarial Derivatives and Advanced Candidates

The development of advanced antimalarial candidates from the 4-aminoquinoline scaffold focuses on modifying the structure to enhance activity against resistant strains and improve pharmacokinetic properties. This often involves the creation of hybrid molecules or the alteration of side chains.

One strategy is molecular hybridization, which combines the 4-aminoquinoline pharmacophore with other biologically active moieties. mdpi.com This approach has led to the synthesis of quinoline-thiazoleacetic acid derivatives and 7-chloroquinoline-tethered sulfonamides, some of which have shown promising antimalarial activity. future-science.commalariaworld.org

Another approach involves modifying the side chain of the 4-aminoquinoline. The development of a series of 4'-fluoro and 4'-chloro analogues of amodiaquine (B18356) led to the identification of 4'-fluoro-N-tert-butylamodiaquine as a candidate for further development due to its potent activity against both CQS and CQR parasites and favorable safety profile. future-science.com The synthesis of styrylquinoline derivatives has also been explored as a means to create new antimalarial agents. nih.gov

The rationale behind these modifications is often to create compounds that can circumvent the resistance mechanisms developed by the parasite against existing drugs like chloroquine, while retaining the core antimalarial activity of the 4-aminoquinoline scaffold.

Anticancer Activity Investigations

In addition to their antimalarial properties, quinoline (B57606) derivatives have emerged as a promising class of compounds for cancer therapy. The this compound scaffold and its analogs have been investigated for their ability to inhibit the growth of various cancer cell lines and to target specific molecular pathways involved in tumorigenesis.

Inhibitory Effects on Diverse Human Cancer Cell Lines

Analogs of this compound have demonstrated significant inhibitory effects across a range of human cancer cell lines. The cytotoxic activity of these compounds highlights their potential as broad-spectrum anticancer agents.

For example, a series of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones were evaluated for their cytotoxicity against six tumor cell lines, including human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), and melanoma (RPMI-7951). nih.gov Several of these compounds showed potent cytotoxicity with EC50 values below 1.0 μg/ml across all tested cell lines. nih.gov

Hybrid molecules incorporating the 4-aminoquinoline structure have also shown impressive results. A carbazole-4-aminoquinoline conjugate exhibited exceptional sub-nanomolar in vitro cytotoxicity against the colon carcinoma cell line HCT116 (IC50 = 0.070 nM) and significant inhibitory potency against several other human cancer cell lines, including JIM-T1, K562R, K562, MiaPaca2, A2780R, and A2780. westminster.ac.uk

Furthermore, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated for their antiproliferative activities. Certain compounds from this series displayed strong cytotoxic activity against leukemia and lymphoma cell lines (CCRF-CEM, Hut78, THP-1, and Raji) with GI50 values ranging from 0.4 to 8 µM. mdpi.comresearchgate.net

The table below summarizes the inhibitory activities of some 7-methoxyquinoline-4-amine analogs and related quinoline derivatives against various cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC50/EC50 Value | Reference |

| Carbazole-4-aminoquinoline conjugate (20) | HCT116 (Colon Carcinoma) | 0.070 nM | westminster.ac.uk |

| Carbazole-4-aminoquinoline conjugate (20) | A2780 (Ovarian Cancer) | 0.53 µM | westminster.ac.uk |

| Carbazole-4-aminoquinoline conjugate (20) | MiaPaca2 (Pancreatic Cancer) | 0.47 µM | westminster.ac.uk |

| 7-chloroquinoline-4-thiazoleacetic derivative (6) | MCF-7 (Breast Cancer) | 15.41 µM | malariaworld.org |

| 7-chloroquinoline-4-thiazoleacetic derivative (12) | MCF-7 (Breast Cancer) | 12.99 µM | malariaworld.org |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | ~5 µM (induces apoptosis) | mdpi.comresearchgate.net |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | ~5 µM (induces apoptosis) | mdpi.comresearchgate.net |

| 2-(4'-substituted phenyl)-4-quinolone (25) | A-549 (Lung Carcinoma) | < 1.0 µg/ml | nih.gov |

| 2-(4'-substituted phenyl)-4-quinolone (25) | HCT-8 (Ileocecal Carcinoma) | < 1.0 µg/ml | nih.gov |

| 2-(4'-substituted phenyl)-4-quinolone (25) | RPMI-7951 (Melanoma) | < 1.0 µg/ml | nih.gov |

| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (58) | MCF-7 (Breast Cancer) | 1.05 µM | nih.gov |

| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (58) | MDA-MB-231 (Breast Cancer) | 0.75 µM | nih.gov |

| 7-tert-butyl-substituted quinoline (65) | MCF-7 (Breast Cancer) | 0.02–0.04 µM | nih.gov |

Molecular Targets and Related Signaling Pathways

The anticancer activity of this compound analogs is attributed to their interaction with various molecular targets and the modulation of key signaling pathways involved in cell proliferation, survival, and death.

A prominent mechanism of action for several quinoline-based anticancer agents is the inhibition of tubulin polymerization. nih.govwestminster.ac.uk Tubulin is a critical component of the cytoskeleton and is essential for cell division. By disrupting tubulin dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis. nih.govwestminster.ac.uk For instance, a carbazole-4-aminoquinoline conjugate was found to be a potent inhibitor of tubulin polymerization with an IC50 of 1.13 µM. westminster.ac.uk This compound also induced G2/M phase cell cycle arrest and apoptosis in HCT116 cells. westminster.ac.uk

The induction of apoptosis, or programmed cell death, is a central mechanism for many anticancer drugs. nih.gov Analogs of this compound have been shown to trigger apoptosis through various pathways. Some 7-chloroquinoline-4-thiazoleacetic acid derivatives induce apoptosis in A549 and MCF-7 cancer cells and cause cell cycle arrest in the G0/G1 phase in MCF-7 cells. malariaworld.org Similarly, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids induce apoptosis in HuT78 cells, which is associated with the disruption of the mitochondrial membrane potential. mdpi.comresearchgate.net This suggests the involvement of the intrinsic apoptotic pathway. researchgate.netnih.gov

Furthermore, quinoline derivatives have been found to target specific signaling pathways that are often dysregulated in cancer. For example, some 4-aminoquinoline derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cellular survival and proliferation. nih.gov One compound, in particular, was found to be a selective inhibitor of PI3Kα with an IC50 of 13.6 nM, leading to G1 cell cycle arrest and apoptosis via the mitochondrial-dependent pathway in HCT116 cells. nih.gov Other quinoline-chalcone hybrids have been identified as apoptosis-inducing agents that suppress E2F1, resulting in cell cycle arrest. rsc.org Additionally, a novel 4-aminoquinoline analog was identified as a promising inhibitor of the HIF-1α signaling pathway, which is critical for tumor adaptation to hypoxic conditions. tandfonline.com

The diverse molecular targets and signaling pathways affected by this compound analogs underscore their potential as multifaceted anticancer agents. Further research is needed to fully elucidate the specific interactions and to optimize these compounds for clinical applications.

Kinase Inhibition (e.g., c-Met, EGFR, General Tyrosine Kinases, Haspin Kinase)

Quinoline-based structures are recognized as effective scaffolds for developing kinase inhibitors, targeting key enzymes that drive cancer cell proliferation and survival. researchgate.net Aberrant signaling from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and c-mesenchymal-epithelial transition factor (c-Met) is a known factor in the progression of various cancers, including non-small cell lung cancer (NSCLC). nih.govcarcinogenesis.com

Researchers have designed and synthesized 7-methoxyquinazoline (B158907) derivatives intended to function as dual inhibitors of both EGFR and c-Met. nih.gov One such derivative, TS-41 , demonstrated potent inhibitory activity against both EGFRL858R and c-Met kinases, with IC₅₀ values of 68.1 nM and 0.26 nM, respectively. nih.gov This compound also showed significant inhibition of NSCLC cell lines A549, H1975, and PC-9. nih.gov Other studies have explored 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives as EGFR inhibitors, with some compounds achieving IC₅₀ values as low as 7.5 nM. mdpi.com The development of dual inhibitors is a strategic approach, as c-Met pathway activation is a known mechanism of resistance to EGFR-targeted therapies. nih.govamegroups.org

Beyond EGFR and c-Met, analogs have been developed as multi-tyrosine kinase inhibitors. For instance, a series of 4-aryloxy-7-aminoalkoxy-quinazoline ureas were found to be potent, ATP-competitive inhibitors of VEGFR, PDGFR, and c-Kit, with IC₅₀ values in the nanomolar range. nih.gov The N-phenylquinolin-4-amine scaffold has also been investigated as an inhibitor of EGFR kinase, interfering with downstream signaling pathways that regulate cell proliferation.

| Compound/Series | Target Kinase(s) | IC₅₀ Value | Source(s) |

| TS-41 | c-Met | 0.26 nM | nih.gov |

| TS-41 | EGFRL858R | 68.1 nM | nih.gov |

| 4-anilinoquinoline-3-carbonitrile (Compound 44) | EGFR | 7.5 nM | mdpi.com |

| 3,6-disubstituted quinoline (Compound 26) | c-Met | 9.3 nM | mdpi.com |

| 4-aryloxy-7-aminoalkoxy-quinazoline ureas | VEGFR, PDGFR, c-Kit | Nanomolar range | nih.gov |

Inhibition of Tubulin Polymerization and Microtubule Dynamics

The cellular microtubule system is a critical target for cancer chemotherapy because of its essential role in cell division and mitosis. nih.gov Disruption of tubulin dynamics can trigger mitotic arrest and lead to apoptosis. nih.gov Several analogs of this compound have been developed as potent inhibitors of tubulin polymerization, often designed as analogs of the natural antimitotic agent Combretastatin A-4 (CA-4). nih.govfrontiersin.org

A novel series of quinoline derivatives of CA-4 demonstrated significant antiproliferative activities. nih.gov The lead compound from this series, 12c , exhibited potent inhibitory effects on a range of cancer cell lines (MCF-7, HL-60, HCT-116, and HeLa) with IC₅₀ values between 0.010 and 0.042 µM. nih.gov Mechanistic studies confirmed that compound 12c effectively inhibits tubulin polymerization by competing for the colchicine (B1669291) binding site on tubulin. nih.gov Similarly, other research on 2-aryl-4-amide-quinoline derivatives identified an analog, G13 , that inhibited tubulin polymerization with an IC₅₀ of 13.5 μM. tandfonline.com Further studies on quinoline-containing CA-4 analogs identified compound 19h as a potent tubulin polymerization inhibitor with IC₅₀ values ranging from 0.02 to 0.04 µM against four different cancer cell lines. researchgate.net

| Compound/Series | Activity | IC₅₀ Value | Source(s) |

| Compound 12c (CA-4 analog) | Tubulin Polymerization Inhibition | 0.010 - 0.042 µM (Antiproliferative) | nih.gov |

| Compound G13 (2-aryl-4-amide-quinoline) | Tubulin Polymerization Inhibition | 13.5 µM | tandfonline.com |

| Compound 19h (CA-4 analog) | Tubulin Polymerization Inhibition | 0.02 - 0.04 µM (Antiproliferative) | researchgate.net |

| Compound 25 (2-phenyl-4-quinolone) | Tubulin Interaction | 2.7 µM | frontiersin.org |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A common outcome of treatment with quinoline-based anticancer agents is the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often as a direct consequence of kinase inhibition or microtubule disruption. researchgate.netijrpr.com

The tubulin-inhibiting quinoline compound 12c was found to arrest the cell cycle at the G2/M phase, which is a typical effect of microtubule-destabilizing agents. nih.gov This cell cycle arrest was followed by the induction of apoptosis through a mitochondrial-dependent pathway. nih.gov Another potent tubulin inhibitor, 19h , was also shown to cause G2/M phase cell cycle arrest in MCF-7 breast cancer cells, ultimately leading to apoptosis. researchgate.net In a different class of analogs, FBA-TPQ , a novel iminoquinone, was shown to induce apoptosis and cause cell cycle arrest in in vitro models of human pancreatic cancer. mdpi.com The general ability of quinoline derivatives to trigger these cellular responses is a cornerstone of their anticancer activity. researchgate.netijrpr.com

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.org Several quinoline derivatives have been shown to possess anti-angiogenic properties, often linked to their ability to inhibit receptor tyrosine kinases involved in angiogenic signaling, such as VEGFR. researchgate.netnih.gov

One study focused on 4-aryloxy-7-aminoalkoxy-quinazoline ureas as multi-kinase inhibitors targeting VEGFR, PDGFR, and c-Kit. nih.gov A lead compound from this series, compound 36 , was assessed for its ability to inhibit angiogenesis and was found to effectively limit the formation of capillary-like networks by human umbilical vein endothelial cells (HUVEC). nih.gov Another tubulin-inhibiting quinoline derivative, G13 , was also reported to exert potent antiangiogenic activity, adding another dimension to its anticancer profile. tandfonline.com

Comparative In Vitro and In Vivo Anticancer Efficacy Studies

The translation of in vitro findings into in vivo efficacy is a critical step in drug development. Several studies have documented the anticancer effects of this compound analogs in both laboratory cell cultures and animal models.

In vitro evaluations have been conducted across a wide range of human cancer cell lines. For example, a series of 4-aminoquinoline derivatives were tested against MCF7 and MDA-MB468 breast cancer cell lines, with N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerging as a particularly potent compound. nih.gov In a broader screening, the 4-anilinofuro[2,3-b]quinoline derivative 5a was found to be highly cytotoxic against the NCI's 60 cancer cell line panel, with a mean GI₅₀ value of 0.025 µM. researchgate.net

In vivo studies have substantiated these in vitro results. The makaluvamine analog FBA-TPQ was shown to inhibit the growth of pancreatic cancer xenograft tumors in mice with minimal toxicity to the host. mdpi.com At doses of 5 and 10 mg/kg/day, FBA-TPQ resulted in 77.8% and 90.1% tumor growth inhibition, respectively. mdpi.com The tubulin inhibitor G13 also demonstrated good in vivo antitumor efficacy in an MDA-MB-231 breast cancer xenograft model, achieving a tumor growth inhibition of 38.2%. tandfonline.com These studies confirm that the quinoline scaffold can be developed into agents with significant anticancer activity in living organisms. tandfonline.commdpi.com

Antimicrobial and Antiparasitic Properties

The quinoline core is a well-established pharmacophore in antimicrobial and antiparasitic drugs. Research has extended to this compound derivatives, revealing a spectrum of activity against various pathogens.

Antibacterial Activity Spectrum (against Gram-positive and Gram-negative Bacteria)

Derivatives of 7-methoxyquinoline (B23528) have been synthesized and evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacteria. researchgate.net A novel series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides were screened for antimicrobial activity. researchgate.net Within this series, compound 3l was identified as having the most potent effect against the tested strains, showing particular effectiveness against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. researchgate.net

Other studies on related quinolone structures have provided further insights into structure-activity relationships. A series of 7-(substituted)aminomethyl quinolones showed that the nature of the substituent at the 7-position influenced the activity spectrum. nih.gov Derivatives with (monoalkyl)aminomethyl groups displayed high in vitro activity against Gram-negative organisms, whereas those with [(substituted)phenyl]aminomethyl side chains were effective against Gram-positive organisms. nih.gov Furthermore, research into 5-amino-4-quinolones led to the identification of compounds with exceptionally potent activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), with MIC values as low as ≤0.06 μg/mL. nih.gov These compounds are believed to act by selectively disrupting the bacterial membrane. nih.gov

| Compound/Series | Target Bacteria | MIC Value | Source(s) |

| Compound 3l (4-((7-methoxyquinolin-4-yl)amino) benzenesulfonamide (B165840) derivative) | E. coli (Gram-negative) | 4 µg/mL | researchgate.net |

| 5-amino-4-quinolones | Gram-positive bacteria (including MRSA) | ≤0.06 µg/mL | nih.gov |

| 7-(monoalkyl)aminomethyl quinolones | Gram-negative organisms | High in vitro activity | nih.gov |

| 7-[(substituted)phenyl]aminomethyl quinolones | Gram-positive organisms | Good activity | nih.gov |

Structure Activity Relationship Sar and Computational Studies

Rational Design and Synthesis of Analogs for Optimized Biological Activity

The rational design of 7-methoxyquinolin-4-amine analogs is often guided by the goal of enhancing their biological efficacy against various targets, including those in cancer and infectious diseases. acs.org The synthesis of these analogs typically starts from commercially available quinoline (B57606) precursors, such as 7-methoxyquinolin-4-ol or 4-chloro-7-methoxyquinoline (B1631688). nih.govasianpubs.org

One common synthetic strategy involves the nucleophilic substitution of the 4-chloro group with various amines to introduce diverse side chains. nih.gov For instance, the condensation of 4-chloro-7-methoxyquinoline with different aromatic amines can yield a series of N-aryl-7-methoxyquinolin-4-amines. asianpubs.org Another approach involves the modification of the quinoline core itself, for example, by introducing substituents at other positions to modulate the electronic and steric properties of the molecule. acs.org

A variety of analogs have been synthesized to probe the SAR of the this compound scaffold. These include compounds with different substituents on the quinoline ring, variations in the side chain attached to the 4-amino group, and the introduction of heterocyclic rings. acs.orgnih.govtubitak.gov.tr The biological evaluation of these analogs has provided valuable insights into the key structural requirements for activity. nih.gov

| Analog Type | Synthetic Precursor | Design Rationale | Reference |

|---|---|---|---|

| N-Aryl-7-methoxyquinolin-4-amines | 4-Chloro-7-methoxyquinoline | To explore the influence of aromatic substituents on biological activity. | asianpubs.org |

| 1-Substituted-7-methoxy-1,2,4-triazolo[4,3-a]quinolines | 4-Hydrazino-7-methoxyquinoline | To investigate the effect of fused heterocyclic rings on anticonvulsant activity. | tubitak.gov.tr |

| Pyrazolo[3,4-d]pyrimidine derivatives | 4-Hydrazino-7-methoxyquinoline | To synthesize hybrid molecules with potential antibacterial and antioxidant properties. | asianpubs.orgasianpubs.org |

| 7-Methoxyquinoline-piperidine conjugates | 7-Methoxy-4-chloroquinoline | To develop novel antiplasmodium agents by combining the quinoline core with a piperidine-containing side chain. | nih.gov |

Influence of Substituent Positions on Biological Efficacy and Selectivity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the quinoline ring and the side chain. SAR studies have highlighted the critical roles of the methoxy (B1213986) group at position 7 and the amino group at position 4, as well as the influence of side chain modifications.

The methoxy group at the 7-position of the quinoline ring plays a significant role in modulating the biological activity of these compounds. ontosight.ai It is an electron-donating group that can influence the electron density of the quinoline ring system, which in turn can affect its interaction with biological targets. tubitak.gov.tr The presence of a methoxy group at position 7 has been associated with enhanced antitumor and anticonvulsant activities in certain quinoline derivatives. tubitak.gov.tracs.org

For example, in a series of 5-hydroxy-2-phenyl-4-quinolones, the presence of a 7-methoxy group was found to be essential for their antimitotic activity. acs.org Similarly, in a study of 1-substituted-1,2,4-triazolo[4,3-a]quinolines, the introduction of a methoxy group at the 7th position significantly enhanced their anticonvulsant activity. tubitak.gov.tr The methoxy group can also participate in hydrogen bonding interactions and influence the lipophilicity of the compound, which can affect its ability to cross cell membranes. ontosight.ai

The amino group at the 4-position of the quinoline ring is a key pharmacophoric feature for the biological activity of many quinoline derivatives. acs.org This group is often involved in crucial interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzyme active sites. nih.gov The basic nature of the 4-amino group is also thought to be important for the accumulation of these compounds in acidic organelles of parasites, which is relevant for their antimalarial activity. acs.org

The presence of the 4-amino group is considered essential for the antiplasmodial activity of 4-aminoquinolines. acs.org Modifications of this group, such as its replacement with other functional groups, often lead to a significant loss of activity. nih.gov The 4-amino group serves as a key attachment point for various side chains, which can further modulate the biological activity and selectivity of the compounds.

The side chain attached to the 4-amino group of this compound has a profound impact on its biological activity. Variations in the length, flexibility, and chemical nature of the side chain can influence the compound's binding affinity to its target, as well as its pharmacokinetic properties. tubitak.gov.tr

For instance, in a study of anticonvulsant 1-substituted-7-methoxy-1,2,4-triazolo[4,3-a]quinolines, it was found that the nature of the substituent at the 1-position of the triazole ring was critical for activity. tubitak.gov.tr While small alkyl groups were well-tolerated, bulky alkyl or aryl substitutions led to a decrease in anticonvulsant activity, suggesting that the size and conformation of the side chain are important for optimal interaction with the target. tubitak.gov.tr The conformational flexibility of the side chain can also play a role, as it determines the ability of the molecule to adopt the appropriate conformation for binding to its target.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com These models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov

For quinoline derivatives, QSAR models have been developed to predict their activity against various targets, including cancer cells and microbes. nih.gov These models typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their biological activity. nih.govnih.gov

While specific QSAR studies focusing solely on this compound are not extensively reported, the principles of QSAR have been applied to broader classes of quinoline derivatives that include this scaffold. nih.gov For example, QSAR models have been used to predict the anticancer activity of 2-styrylquinolin-4-amines, where descriptors related to the electronic and steric properties of the substituents were found to be important for activity. nih.gov The development of robust and predictive QSAR models for this compound derivatives could be a valuable tool for accelerating the discovery of new drug candidates. nih.gov

| QSAR Component | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Molecular Descriptors | Numerical representations of molecular properties (e.g., electronic, steric, hydrophobic). | Descriptors for the methoxy and amino groups, as well as side chain properties, would be crucial. | nih.govnih.gov |

| Statistical Methods | Techniques like Multiple Linear Regression (MLR) are used to build the QSAR model. | MLR could be used to correlate descriptors with the biological activity of this compound analogs. | nih.gov |

| Model Validation | Assessing the predictive power of the QSAR model using internal and external validation techniques. | Validation would be essential to ensure the reliability of any QSAR model for this compound class. | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as this compound, and its biological target at the atomic level. scispace.com These methods can provide valuable insights into the binding mode of the ligand, the key interactions that stabilize the ligand-target complex, and the dynamic behavior of the complex over time. rsc.org

Molecular docking studies have been used to predict the binding orientation of quinoline derivatives in the active site of various enzymes and receptors. asianpubs.orgasianpubs.orgd-nb.info For example, in a study of pyrazolo[3,4-d]pyrimidine derivatives of 7-methoxyquinoline (B23528), molecular docking was used to investigate their potential binding to cancer-related targets. asianpubs.orgasianpubs.org These studies can help to rationalize the observed SAR and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

MD simulations can provide a more dynamic picture of the ligand-target interaction, allowing researchers to study the conformational changes that occur upon ligand binding and to assess the stability of the complex over time. scispace.comrsc.org While specific MD simulations for this compound are not widely published, the application of this technique to related quinoline derivatives has demonstrated its utility in understanding their mechanism of action. rsc.org For instance, MD simulations have been used to study the stability of ligand-protein complexes and to identify key residues involved in the interaction. rsc.org

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a target. | Investigating the binding of 7-methoxyquinoline derivatives to antibacterial or anticancer targets. | asianpubs.orgasianpubs.orgd-nb.info |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and stability. | Assessing the stability of the complex formed between a 7-methoxyquinoline derivative and its target protein. | scispace.comrsc.org |

Characterization of Ligand-Protein Binding Modes

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. These studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, in the development of novel antimicrobial agents, derivatives of this compound have been docked into the active sites of key bacterial enzymes. Molecular docking of a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides with dihydropteroate (B1496061) synthase, a crucial enzyme in bacterial folate synthesis, has shown favorable binding conformations. researchgate.net Similarly, docking studies of pyrazolo[3,4-d]pyrimidine derivatives of 7-methoxy quinoline have been performed to understand their potential as antibacterial and antioxidant agents. asianpubs.org

The binding mode of imidazoquinoline analogues, where the C7-methoxy group is a key substituent, has been analyzed in the context of Toll-like receptor 8 (TLR8). nih.gov Computational modeling suggests that the C7-methoxy group, due to its electron-donating and hydrogen bond accepting properties, can enhance binding interactions. nih.gov The increase in electron density in the imidazoquinoline ring system may strengthen the hydrogen bonding interactions of the crucial C4-amine and the N5 pyridine (B92270) nitrogen with the receptor. nih.gov It is also postulated that the methoxy group could form a hydrogen bond with a nearby tyrosine residue in the binding pocket. nih.gov

In another study, molecular docking of a series of synthesized thiazolyl benzenesulfonamides incorporating the quinoline scaffold showed remarkable binding affinity against falcipain-2 and falcipain-3, which are cysteine proteases of Plasmodium falciparum. researchgate.net Molecular dynamics simulations confirmed the formation of stable receptor-ligand interactions. researchgate.net The general principle behind such studies is that a more negative total energy (E-Total) value from docking calculations implies a stronger interaction between the drug candidate and the receptor, indicating potential for potent inhibition. asianpubs.org

The characterization of these binding modes is not limited to a single orientation. Often, multiple stable or metastable binding modes are possible within a single protein cavity, and computational techniques like Nonequilibrium Candidate Monte Carlo (NCMC) are being developed to improve the sampling and prediction of these multiple relevant conformations. nih.gov The analysis of ligand-protein interactions on a large scale has revealed that dissimilar proteins can recognize dissimilar ligands through similar binding modes, highlighting the complexity and nuances of molecular recognition. nih.gov

Prediction of Binding Affinities and Energetics

Computational studies provide quantitative predictions of binding affinities, typically expressed as binding energies (in kcal/mol) or docking scores, which are crucial for ranking potential drug candidates. A lower, more negative binding energy generally indicates a more favorable and stable interaction between the ligand and the protein.

For a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives designed as antimicrobial agents, molecular docking studies predicted favorable binding affinities against dihydropteroate synthase, with values ranging from -7.1 to -7.9 kcal/mol. researchgate.net These computationally predicted affinities surpassed those of standard drugs like sulfamethazine (B1682506) (-5.9 kcal/mol) and sulfamethoxazole (B1682508) (-6.1 kcal/mol), suggesting a higher potential for inhibitory activity. researchgate.net

In a different study targeting cancer, docking of pyrazolo[3,4-d]pyrimidine derivatives of 7-methoxy quinoline against a cancer cell receptor yielded total energy scores that indicated strong potential interactions. asianpubs.org For example, compound 6a showed a total energy of -8.14 kcal/mol, while compound 6f had a score of -9.03 kcal/mol, indicating a very strong interaction with the receptor. asianpubs.org

The table below summarizes predicted binding affinities for various derivatives containing the 7-methoxyquinoline scaffold against different protein targets.

| Compound/Derivative Series | Protein Target | Predicted Binding Affinity/Energy (kcal/mol) | Reference |

|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Dihydropteroate Synthase | -7.1 to -7.9 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine derivative (6a) | Cancer Cell Receptor | -8.14 | asianpubs.org |

| Pyrazolo[3,4-d]pyrimidine derivative (6b) | Cancer Cell Receptor | -8.23 | asianpubs.org |

| Pyrazolo[3,4-d]pyrimidine derivative (6c) | Cancer Cell Receptor | -8.41 | asianpubs.org |

| Pyrazolo[3,4-d]pyrimidine derivative (6d) | Cancer Cell Receptor | -8.32 | asianpubs.org |

| Pyrazolo[3,4-d]pyrimidine derivative (6e) | Cancer Cell Receptor | -8.62 | asianpubs.org |

| Pyrazolo[3,4-d]pyrimidine derivative (6f) | Cancer Cell Receptor | -9.03 | asianpubs.org |

| Celastrol-primaquine conjugate (Compound 4) | SERCA | -10.4 | mdpi.com |

These predictive models are continually evolving, with deep learning approaches like convolutional neural networks (CNNs) and graph neural networks (GNNs) being increasingly employed to achieve more accurate and effective affinity predictions, which are essential for accelerating drug discovery. nih.govarxiv.org

Advanced Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com For this compound and its derivatives, DFT studies provide deep insights into molecular properties that govern their biological activity.

DFT calculations are used to optimize the molecular geometry and determine various electronic descriptors. jmchemsci.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

Theoretical studies on quinolin-4-one derivatives, including those with methoxy substituents, have utilized DFT to analyze tautomeric stability and reactivity. scirp.org Such analyses, using functionals like B3LYP with basis sets such as 6-311G(d), reveal that the reactivity can be understood through Frontier Molecular Orbital theory. scirp.org For instance, these calculations showed that the methoxyl substituent decreases the acidity of the nitrogen and oxygen atoms of the quinolin-4-one core. scirp.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution across a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-protein binding. mdpi.comnih.gov

The table below presents quantum chemical descriptors calculated via DFT for related or derivative structures, illustrating the type of data generated in these advanced computational analyses.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |

|---|---|---|---|---|---|

| 4-(4′-Nitrophenyl) Thiazol-2-Amine (7) | -6.642 | -3.141 | 3.501 | B3LYP/6-31G(d,p) | nih.gov |

| Sulfathiazole Derivative (11a) | -6.917 | -2.731 | 4.186 | B3LYP/6-31G(d,p) | nih.gov |

| Sulfathiazole Derivative (11b) | -6.952 | -2.791 | 4.161 | B3LYP/6-31G(d,p) | nih.gov |

| 4-amino-2-methylquinoline | -5.59 | -0.81 | 4.78 | B3LYP/6-311++G** | nih.gov |

Furthermore, DFT calculations are employed to study geometrical isomers and conformers, providing energy data that helps to confirm experimentally observed structures. researchgate.net Time-Dependent DFT (TD-DFT) can also be used to calculate and predict electronic absorption spectra (UV-Vis), correlating theoretical structures with experimental spectroscopic data. grafiati.com These advanced computational approaches are indispensable for building a comprehensive understanding of the structure-property relationships that define the pharmacological profile of this compound and its analogs.

Applications As Research Tools and Probes

Development of Fluorescent Probes for Biological Substance Detection and Enzyme Kinetics

The quinoline (B57606) ring system, particularly when functionalized with electron-donating groups like the methoxy (B1213986) and amino groups, can exhibit fluorescent properties. This has led to the exploration of 7-methoxyquinoline (B23528) derivatives in the design of fluorescent probes for visualizing and quantifying biological molecules and processes. chemimpex.com These probes are valuable tools in life sciences for the detection and analysis of various biological substances. lookchem.com

Derivatives such as 3-Amino-7-methoxyquinoline dihydrochloride (B599025) have been specifically utilized as fluorescent probes to detect biological molecules and to study the kinetics of enzymes. smolecule.com The mechanism of action for these probes often involves their interaction with specific molecular targets, such as enzymes or other proteins, where the binding event alters their fluorescent output. The methoxy and amino groups are crucial for these interactions, influencing the probe's binding affinity and specificity.

Reaction-based fluorescent probes can be designed to provide a "turn-on" fluorescence signal. In this approach, a fluorophore is chemically linked to a quenching molecule. The probe is designed so that a specific reaction, often catalyzed by a target enzyme or triggered by binding to a specific analyte, cleaves the quencher and releases the fluorophore, resulting in a detectable fluorescent signal. nih.gov While not all studies specify 7-methoxyquinolin-4-amine itself, the principles apply to the broader class of methoxyquinoline amines used as fluorogenic substrates or binding agents. smolecule.com The inherent fluorescence of the quinoline scaffold makes it an attractive starting point for such probe development. chemimpex.com

Table 1: Applications of Methoxyquinoline Derivatives as Fluorescent Probes

| Derivative Class | Application | Principle of Detection |

|---|---|---|

| 7-Methoxyquinoline Amines | Detection of biological molecules | Binding to target molecules alters fluorescence properties. |

| 7-Methoxyquinoline Amines | Study of enzyme kinetics | Acts as a substrate or binding partner, with fluorescence changing upon enzymatic action or binding. smolecule.com |

Utility as Precursors and Building Blocks in Complex Organic Synthesis

Amines, in general, are fundamental building blocks in organic synthesis, serving as crucial intermediates for creating a vast array of compounds and materials. purkh.comenamine.net Organic building blocks are functionalized molecules that form the basic components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com this compound and its close derivatives are valued as such building blocks, particularly in medicinal and chemical research. evitachem.comcymitquimica.com

The 7-methoxyquinoline scaffold is a key component in the synthesis of various bioactive molecules. chemimpex.com For instance, 4-Chloro-7-methoxyquinoline (B1631688) serves as a critical starting material for synthesizing new series of compounds. evitachem.comnih.gov In one extensive study, it was reacted with various sulfa drugs to produce a novel series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives. nih.gov This highlights the role of the 7-methoxyquinoline core as a foundational structure onto which other complex functionalities can be added to create molecules with specific biological activities, such as antimicrobial agents. nih.gov

The versatility of this building block is demonstrated by the various reactions it can undergo. The amino group at the 4-position can act as a nucleophile, allowing for substitution reactions with electrophiles to form new carbon-nitrogen bonds, which is a cornerstone of medicinal chemistry. enamine.netsmolecule.com This reactivity allows chemists to use this compound as a scaffold to construct libraries of compounds for drug discovery and material science. cymitquimica.com

Table 2: Examples of 7-Methoxyquinoline Derivatives as Synthetic Precursors

| Precursor/Building Block | Reagents/Reaction Type | Synthesized Compound Class |

|---|---|---|

| 4-Chloro-7-methoxyquinoline | Various sulfa drugs / Nucleophilic aromatic substitution | 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide derivatives nih.gov |

| 4-Hydroxy-7-methoxyquinoline | N-bromosuccinimide (NBS) / Bromination | 3-bromo-7-methoxyquinolin-4-ol |

Preclinical Evaluation and Safety Profiles in Research Contexts

In Vivo Efficacy Assessment in Relevant Animal Models

The evaluation of a compound's effectiveness in a living organism, or in vivo efficacy, is a critical step to bridge the gap between in vitro potential and real-world application. For derivatives of 7-Methoxyquinolin-4-amine, studies in various animal models have demonstrated their potential across different therapeutic areas.

Research has highlighted the potent antibacterial properties of certain this compound derivatives. In a mouse model of Clostridioides difficile infection (CDI), a condition that poses a significant threat due to antibiotic resistance, quinoline (B57606) compounds showed good efficacy. nih.govusf.edu This suggests an alternative pathway to combatting gram-positive resistant bacterial pathogens. nih.gov

In a different therapeutic context, derivatives have been assessed for their activity against parasitic diseases. One such compound, N-(4,5-Dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine (designated as 4s), was progressed into an in vivo efficacy study in a murine model of trypanosomiasis. csic.es Mice treated with this compound exhibited an 11-day increase in life span compared to the untreated control group, although it did not lead to a complete cure, indicating a trypanostatic (inhibiting parasite growth) rather than trypanocidal (killing the parasite) effect. csic.es

Furthermore, the potential for these compounds to act on the central nervous system has been explored. The derivative 1-(7-Methoxyquinolin-4-yl)-3-(6-(trifluoromethyl)pyridin-2-yl)urea (A1070722), a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, was shown to decrease tau phosphorylation in vivo, a key pathological hallmark in Alzheimer's disease. nih.gov This finding supports the brain permeability of the compound, a crucial attribute for neurotherapeutics. nih.gov A Positron Emission Tomography (PET) study in monkeys using a radiolabeled version of this compound, [11C]A1070722, confirmed that it penetrates the blood-brain barrier and shows a distribution consistent with the known locations of GSK-3 in the brain. nih.gov

Table 1: Summary of In Vivo Efficacy Studies

| Compound Derivative Class | Animal Model | Disease/Target | Key Finding | Reference |

|---|---|---|---|---|

| Substituted 7-methoxyquinolin-4-amines | Mouse | Clostridioides difficile Infection (CDI) | Demonstrated good efficacy against a hypervirulent strain. | nih.govusf.edu |

| N-(4,5-Dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine (4s) | Mouse | Trypanosomiasis | Increased life span by 11 days compared to control. | csic.es |

| 1-(7-Methoxyquinolin-4-yl)-3-(6-(trifluoromethyl)pyridin-2-yl)urea (A1070722) | Rat / Monkey | GSK-3 / Tau Phosphorylation | Decreased tau phosphorylation in vivo; demonstrated brain penetration in PET scans. | nih.gov |

Investigation of Covalent Binding and Adduct Formation (e.g., with Hepatic Microsomes, Glutathione)

A critical aspect of preclinical safety assessment involves investigating how a compound is metabolized and whether this process generates reactive metabolites. These unstable molecules can covalently bind to cellular macromolecules like proteins, a process that can lead to toxicity. nih.gov Glutathione (B108866) (GSH), an endogenous antioxidant, plays a key role in detoxifying these reactive species by forming stable adducts. nih.govpsu.edu

Studies on a potent c-Met inhibitor, AMG 458, which contains a 7-methoxyquinolin-4-yloxy moiety, revealed significant findings in this area. nih.govresearchgate.net This compound was observed to bind covalently to liver microsomal proteins from both rats and humans. nih.govresearchgate.net Notably, this binding occurred even in the absence of NADPH, a cofactor typically required for cytochrome P450-mediated metabolic activation. nih.gov

When AMG 458 was incubated with liver microsomes in the presence of trapping agents like glutathione (GSH) and N-acetyl cysteine, thioether adducts were detected. nih.govresearchgate.net These adducts result from a displacement reaction where the thiol group of GSH attacks the quinoline ring, displacing the rest of the molecule. nih.gov The formation of these adducts was not limited to in vitro systems; they were also detected in vivo in the bile and urine of rats that had been administered the compound. nih.govresearchgate.net This confirmed that the formation of reactive intermediates and subsequent adducts is a relevant metabolic pathway in a living system. nih.gov

Table 2: Covalent Binding and Adduct Formation Profile of a 7-Methoxyquinoline (B23528) Derivative (AMG 458)

| Experimental System | Key Observation | Implication | Reference |

|---|---|---|---|

| Rat & Human Liver Microsomes | Covalent binding to microsomal proteins observed. | Potential for bioactivation and protein adduction. | nih.govresearchgate.net |

| Liver Microsomes + Glutathione (GSH) | Formation of thioether adducts detected. | Confirms the structure is susceptible to nucleophilic attack by GSH, a key detoxification pathway. | nih.gov |

| In Vivo (Bile Duct-Cannulated Rats) | Thioether adducts detected in bile and urine. | The bioactivation and adduct formation pathway occurs in a living organism, not just in vitro. | nih.govresearchgate.net |

Toxicological Considerations and Implications for Drug Development

The findings from covalent binding studies have significant toxicological implications. The formation of reactive metabolites that bind to cellular proteins is a well-known mechanism underlying some drug-induced toxicities, particularly idiosyncratic adverse drug reactions affecting the liver. nih.goviastate.edu When the cell's primary defense, glutathione, is depleted, these reactive intermediates are free to bind to other nucleophilic sites on proteins, which can impair cell function and lead to cell death and organ damage. psu.edu

The observation of covalent binding with the 7-methoxyquinoline derivative AMG 458 in preclinical safety studies is a major toxicological red flag. researchgate.net Such findings often prompt further investigation and can halt the development of a compound. In drug discovery, a threshold for an acceptable level of covalent binding is often proposed, with one conservative limit being 50 pmol of drug equivalents per milligram of protein per hour. nih.gov Levels exceeding such a threshold are considered a liability.

However, these negative findings also provide crucial insights for medicinal chemists. Understanding the mechanism of adduct formation—in this case, a thiol displacement reaction—allowed researchers to rationally design new analogues of AMG 458. nih.gov These second-generation compounds were specifically engineered to eliminate or reduce the formation of glutathione adducts, thereby designing out the metabolic liability and improving the safety profile. nih.gov

From a broader perspective, the amine group on the quinoline core is also a feature of toxicological interest. An analysis of the role of amines in drug promiscuity and toxicity found that primary amines, such as the one in this compound, are generally less promiscuous in in vitro pharmacological assays and have better profiles in in vivo toxicology studies compared to secondary and tertiary amines. nih.gov This suggests that the parent scaffold may have a more favorable baseline toxicological profile than more substituted amine analogues. nih.gov

Table 3: Toxicological Considerations for this compound Derivatives

| Toxicological Concern | Mechanism | Implication for Drug Development | Reference |

|---|---|---|---|

| Hepatotoxicity Risk | Formation of reactive metabolites that covalently bind to liver proteins, especially after glutathione (GSH) depletion. | Compounds with high covalent binding potential are often discontinued. A binding level >50 pmol/mg protein is a concern. | nih.govresearchgate.net |

| Structural Alert | The 4-position of the quinoline ring is susceptible to nucleophilic displacement by thiols (e.g., GSH). | Knowledge of the bioactivation mechanism allows for rational redesign of compounds to block or reduce metabolic activation. | nih.gov |

| Amine-Related Promiscuity | Basic amines can lead to off-target activity and toxicity. | The primary amine in the parent compound is generally considered less of a liability than secondary or tertiary amines. | nih.gov |

Future Research Directions and Therapeutic Potential

Prospective Development of Novel Therapeutic Agents

The 7-Methoxyquinolin-4-amine core has been instrumental in the design of potent inhibitors for various protein kinases, especially the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Researchers have synthesized and evaluated numerous derivatives, demonstrating the scaffold's potential in creating new anticancer agents.

One area of development involves the synthesis of 4-anilinoquinoline derivatives. For instance, N-(3-Ethynylphenyl)-7-methoxyquinolin-4-amine was developed as part of a series of EGFR inhibitors. soton.ac.uk While this specific compound showed a significant drop in EGFR potency compared to its 6,7-dimethoxy counterpart, it displayed increased potency in the UCH-2 chordoma cell line. soton.ac.uk This highlights the nuanced structure-activity relationships (SAR) where subtle modifications can redirect cellular activity and specificity.

Further studies have explored other substitutions on the 4-anilino ring to optimize activity against cancer cell lines. The development of these novel derivatives provides a basis for creating more selective and potent therapeutic agents for specific cancer types, such as chordoma and non-small cell lung cancer (NSCLC). researchgate.net The data below summarizes the activity of representative this compound derivatives.

| Compound ID | Derivative Structure | Target/Cell Line | Activity (IC₅₀) |

| 3 | N-(3-Ethynylphenyl)-7-methoxyquinolin-4-amine | UCH-2 (Chordoma) | >2-fold increased potency vs. parent compound |

| 15 | 6,7-dimethoxyquinolin-4-amine derivative | UCH-1 & UCH-2 (Chordoma) | High potency |

| - | N-(3-(1H-Imidazol-1-yl)-5-Methoxyphenyl)-7-methoxyquinolin-4-amine | Anticancer | Under investigation |

| - | N-(4,5-Dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine | Trypanosoma brucei | Under investigation |

This table is generated based on data from multiple research findings to illustrate the therapeutic potential of various derivatives. soton.ac.ukgoogle.comacs.org